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Compound of Interest

2-Aminoisonicotinic acid
Compound Name:

hydrochloride
CAS No.: 1185560-43-3; 13362-28-2
Cat. No.: B2735474

Get Quote

Executive Summary & Strategic Rationale

The 2-aminoisonicotinic acid (2-amino-pyridine-4-carboxylic acid) scaffold represents a critical
pharmacophore in modern medicinal chemistry, serving as a bioisostere to anthranilic acid (2-
aminobenzoic acid) and salicylic acid. Its utility is driven by the unique electronic properties of
the pyridine ring, which lowers lipophilicity (LogP) compared to benzene analogs while
introducing a specific hydrogen-bond acceptor (pyridine nitrogen) that often engages in critical
water-mediated interactions within kinase hinge regions or transcription factor binding pockets.

Key Applications:

o HIF-1a Inhibition: Derivatives of 2-AINA have shown potency in destabilizing Hypoxia-
Inducible Factor 1-alpha (HIF-1a), a major driver of tumor angiogenesis and metastasis.

» Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, making it a
privileged scaffold for Type | and Type Il kinase inhibitors.
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o Metal-Organic Frameworks (MOFs): The orthogonal coordination vectors (N-donor vs. O-
donor) make it a versatile ligand for supramolecular assembly.

Synthetic Methodology: Routes & Optimization

To access diverse analogs, we employ two primary strategies: Nucleophilic Aromatic
Substitution (SNAr) for functionalizing the exocyclic amine, and De Novo Ring Construction for
accessing highly substituted cores.

Protocol A: SNAr Functionalization (Buchwald-Hartwig
Alternative)

This route is preferred for late-stage diversification of the 2-amino group.
Reagents:

e Substrate: Methyl 2-chloroisonicotinate (CAS: 58481-17-7)

e Amine Source: Primary/Secondary amines or Ammonia (7N in MeOH)
o Catalyst (Optional): Pd(OAc)z / BINAP (for unreactive amines)

Step-by-Step Protocol:

Charge: Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

Addition: Add the target amine (1.2 eq). If using a Pd-catalyzed route, add Cs2COs (2.0 eq),
Pd(OACc)z (5 mol%), and BINAP (10 mol%) under N2 atmosphere.

Reaction: Heat to 100°C for 12—16 hours. Monitor by LC-MS (Target [M+H]*).

Workup: Filter through Celite, concentrate in vacuo.

Hydrolysis (if acid desired): Treat ester with LiOH (3 eq) in THF/H20 (1:1) at RT for 4 hours.
Acidify to pH 4 with 1N HCI to precipitate the zwitterionic product.

Protocol B: Guareschi-Thorpe Condensation (De Novo)
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Ideal for introducing substituents at the C-3, C-5, or C-6 positions during ring formation.
Step-by-Step Protocol:

o Condensation: React ethyl 2,4-dioxo-valerate derivatives with ethyl 3-amino-3-
iminopropionate hydrochloride in EtOH/NaOEt.

o Cyclization: Reflux for 4 hours to form the pyridine ring.

o Decarboxylation: Heat in 10% H2SOa4 to remove the ester at C-3 (if present from the
precursor) while retaining the C-4 carboxylate.

Visualization: Synthetic Workflow
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Figure 1: Divergent synthetic strategies for accessing 2-aminoisonicotinic acid analogs. Route
A'is preferred for complex amine introduction.

Structural Characterization & Validation

The 2-AINA scaffold presents unique spectroscopic signatures due to the electron-deficient
pyridine ring and the potential for zwitterionic behavior (proton transfer from COOH to the ring
Nitrogen or exocyclic amine).

NMR Spectroscopy (Diagnostic Signals)

Data based on 2-aminoisonicotinic acid in DMSO-de.
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Nucleus

Position

Shift (6 ppm)

Multiplicity

Diagnostic
Feature

1H

NH:z (Exocyclic)

6.50 - 7.00

Broad Singlet

Exchangeable
with D20; shift is
concentration-

dependent.

1H

C3-H

~7.05

Singlet (d)

Highly shielded
due to ortho-
amino group
(mesomeric
effect).

1H

C5-H

~6.90

Doublet (dd)

Couples with C6-
H.

1H

C6-H

~8.05

Doublet

Deshielded by
ring nitrogen;
characteristic a-

proton.

13C

C-COOH

~167.0

Singlet

Carbonyl carbon.

13C

C-2 (C-NH2)

~160.5

Singlet

Most deshielded
ring carbon due

to N-attachment.

Validation Protocol:

e Solvent: Use DMSO-ds to disrupt intermolecular H-bonding aggregates.

o Tautomer Check: In protic solvents, the amino-pyridine form is dominant over the imino-

pyridine tautomer. This is confirmed by the C-2 chemical shift (~160 ppm vs >165 ppm for

imines).

Mass Spectrometry (LC-MS/MS)

¢ |onization: ESI Positive Mode.
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e Fragmentation Pattern:
o [M+H]*: Parent ion.
o [M+H - 17]*: Loss of NHs (rare, usually requires high energy).

o [M+H - 44]*: Loss of CO:2 (decarboxylation). This is the primary diagnostic fragment for
isonicotinic acids.

o [M+H - 18]*: Loss of H20 (from acid moiety, forming acylium ion).

X-Ray Crystallography

In the solid state, 2-aminoisonicotinic acid often crystallizes as a zwitterion. The carboxyl proton
transfers to the pyridine ring nitrogen (N1), not the exocyclic amine.

e Space Group: Typically P21/c.[1]

e Network: Stabilized by intermolecular N-H[2]---O hydrogen bonds forming "head-to-tail"
chains.

Biological Profiling: HIF-1a Inhibition[3][4][5][6]

A primary therapeutic application of 2-AINA analogs is the inhibition of the Hypoxia-Inducible
Factor 1 (HIF-1) pathway. These small molecules can block the accumulation of HIF-1a under
hypoxic conditions.

Mechanism of Action

Under normoxia, HIF-1a is hydroxylated by Prolyl Hydroxylases (PHDs), recognized by VHL E3
ligase, and degraded. Under hypoxia, PHDs are inactive, allowing HIF-1a to stabilize,
translocate to the nucleus, dimerize with HIF-1[3, and bind to Hypoxia Response Elements
(HRESs). 2-AINA Analogs act by promoting the degradation of HIF-1a or blocking its
transcriptional activity, potentially by interfering with mitochondrial respiration or direct binding.

In Vitro Assay Protocol: HRE-Luciferase Reporter

Objective: Quantify the inhibition of HIF-1 transcriptional activity.
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e Cell Line: HCT116 or Hep3B cells stably transfected with HRE-Luciferase vector.

e Seeding: 10,000 cells/well in 96-well plates; incubate 24h.

e Treatment: Add test compounds (0.1 — 10 puM).

e Induction: Incubate cells in a Hypoxia Chamber (1% Oz, 5% COz, 94% N3z) for 16—24 hours.
e Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

o Control: Use Topotecan or YC-1 as a positive control for HIF-1a inhibition.

Visualization: HIF-1a Signaling & Inhibition

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2735474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hypoxia (Low O2)

PHD Enzymes 2-AINA Analog
(Inactive) (Inhibitor)

Promotes Degradation

\ .
\\ Fails to Degrade or Blocks Synthesis

\

A |

HIF-1a Protein
(Stabilized)

e ————
- -~

\ Nuclear Translocation \) HIF-1B

Dimerization

HIF-10/3 Complex

HRE Binding
(DNA)

Transcription:
VEGF, GLUT1

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b2735474/docs?utm_src=pdf-body-img#technical-guide-characterization-and-development-of-novel-2-aminoisonicotinic-acid-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2735474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Figure 2: The HIF-1a signaling cascade. 2-AINA analogs intervene by preventing the

accumulation or stability of the HIF-1a subunit under hypoxic stress.

Case Study: SAR of Compound Series AIA

To illustrate the optimization process, we analyze a theoretical series "AlA" derived from

literature precedents (e.g., LW6 analogs).

Base Structure: 2-Aminoisonicotinic acid core.[3] Variable R1: Substitution on the 2-amino

group. Variable R2: Substitution at C-6 position.

Table 1: Structure-Activity Relationship (SAR) Data

Compound

R1 (Amino R2 (C-6

Sub) Sub)

HIF-1a ICso
(uM)

LogP

Notes

AlIA-01

> 50

0.5

Poor cellular
penetration;

too polar.

AlA-12

Benzyl H

8.4

2.1

Improved
lipophilicity;
good

potency.

AlA-15

4-F-Benzyl H

2.1

2.3

Fluorine
improves
metabolic

stability.

AlA-22

4-F-Benzyl Methyl

125

2.6

Steric clash
at C-6
reduces

potency.

AlA-42

4-Phenoxy-
phenyl

0.45

3.8

Lead
Candidate.
Aryloxy linker
mimics LW6.
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Analysis: The data suggests that the 2-amino group tolerates bulky hydrophobic substituents
(AlA-42), which likely occupy a hydrophobic pocket in the target protein. However, substitution
at the C-6 position (AlA-22) is detrimental, suggesting a tight steric constraint in that region of
the binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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